2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-HIV Activity
A series of compounds related to the target chemical, synthesized from naphthalene-derived glycine derivative, were screened for inhibitory activity against HIV-1 and HIV-2. One compound was found to be a potent inhibitor for the replication of HIV-1, suggesting a potential lead in the development of antiviral agents (Hamad et al., 2010).
Molecular Modeling and Oxidation Products
Another study focused on the oxidation product of a similar compound, where crystallization led to the formation of a new compound. Docking simulations into the melatonin-binding pocket of the MT1A receptor were performed, highlighting the compound's potential interaction with biological receptors (Baranova et al., 2012).
Antimicrobial and Enzyme Inhibitory Activities
Several novel derivatives were synthesized and evaluated for their antibacterial, antifungal, and enzyme inhibitory activities. Some compounds showed promising activities, suggesting their potential as antimicrobial agents and enzyme inhibitors (Debnath & Ganguly, 2015).
Anticancer and Antimicrobial Evaluation
Research on 4-thiazolidinones containing benzothiazole moiety demonstrated antitumor screening with some compounds revealing anticancer activity on various cancer cell lines. These findings suggest their potential as anticancer agents (Havrylyuk et al., 2010).
Anti-Inflammatory and Molecular Docking Studies
Triazole-based benzothiazole/benzoxazole derivatives were synthesized and showed significant in vitro and in vivo anti-inflammatory activity, with one compound exhibiting superior activity. Molecular docking studies further supported their potential mechanism of action as p38α MAP kinase inhibitors (Tariq et al., 2018).
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-7-3-5-9-18(15)24-20(28)14-30-22-26-25-21(27(22)11-12-29-2)17-13-23-19-10-6-4-8-16(17)19/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPALJEAXUYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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